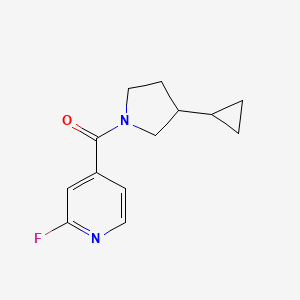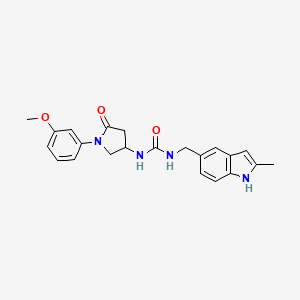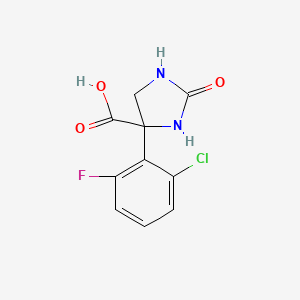
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrrolidine compounds, which have been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Mechanism of Action
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. The α7 receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. This compound enhances the activity of the α7 receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing the release of dopamine in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function. This compound has also been found to have anticonvulsant and analgesic effects, which may be mediated through its interaction with the α7 receptor.
Advantages and Limitations for Lab Experiments
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the α7 receptor, as well as its ability to penetrate the blood-brain barrier. However, this compound also has limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for research on (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, including further investigation of its therapeutic potential in various neurological disorders, as well as the development of more potent and selective modulators of the α7 receptor. Additionally, studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other neurotransmitter systems in the brain. Finally, the potential toxicity of this compound at high doses needs to be further investigated to ensure its safety for clinical use.
Synthesis Methods
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoropyridine-4-carboxylic acid with cyclopropylamine to form the corresponding amide, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various areas such as anxiety, depression, and addiction. This compound has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders. This compound has also been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation.
properties
IUPAC Name |
(3-cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-7-10(3-5-15-12)13(17)16-6-4-11(8-16)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUWVWNXGFUNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)


![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)
![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)